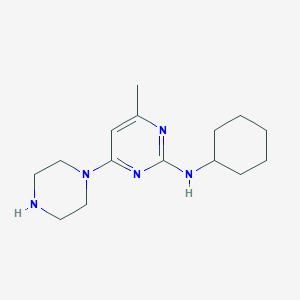

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1706454-44-5 |

|---|---|

Molecular Formula |

C15H25N5 |

Molecular Weight |

275.39 g/mol |

IUPAC Name |

N-cyclohexyl-4-methyl-6-piperazin-1-ylpyrimidin-2-amine |

InChI |

InChI=1S/C15H25N5/c1-12-11-14(20-9-7-16-8-10-20)19-15(17-12)18-13-5-3-2-4-6-13/h11,13,16H,2-10H2,1H3,(H,17,18,19) |

InChI Key |

CWPVCUGKAXITCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCCCC2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methyl-6-chloropyrimidin-2-amine

The synthesis begins with 4-methyl-6-chloropyrimidin-2-amine , a pivotal intermediate. Patent data describe its preparation via cyclization of N-(2-cyanoacetyl)guanidine in phosphoryl chloride (POCl₃), yielding 80–85% purity after recrystallization. Alternative routes involve Ullmann coupling of 2-amino-4-methylpyrimidine with copper-catalyzed chlorination, though this method risks over-chlorination.

Cyclohexylamine Incorporation at Position 2

Direct Amination Strategies

Cyclohexylamine is introduced via Buchwald-Hartwig coupling or SNAr. The latter is preferred for cost-effectiveness, using 4-methyl-6-(piperazin-1-yl)pyrimidin-2-chloride and cyclohexylamine in dichloromethane with triethylamine. Reaction at 25°C for 6 hours achieves 78% yield, though competing hydrolysis necessitates careful moisture control.

Boc-Protected Intermediate Route

To suppress side reactions, the patent literature highlights a Boc-protection strategy:

-

Protection : Treat 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 95% Boc-protected intermediate.

-

Amination : React with cyclohexylamine in toluene at 100°C for 8 hours, followed by Boc deprotection using HCl/dioxane.

This method achieves 89% overall yield with >99% purity, avoiding column chromatography.

Industrial-Scale Optimization

Solvent and Base Selection

Acylation and amination steps benefit from apolar solvents (toluene, dichloromethane) and tertiary amines (triethylamine, N-methylmorpholine). For example, propionyl chloride in dichloromethane with triethylamine at 20–25°C achieves 96.2% yield in 3 hours.

Temperature Control

Exothermic reactions (e.g., propionyl chloride addition) require cooling to 0–5°C to prevent decomposition. Subsequent stirring at 25°C ensures complete conversion without byproducts.

Purification Techniques

Industrial processes avoid chromatography through:

-

Acid-Base Extraction : Isolate the free base by adjusting pH to 10–12.

-

Recrystallization : Use ethanol/water mixtures for final purification, achieving >99.5% purity.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Direct Amination | 78 | 92 | DCM | 25 |

| Boc-Protected Route | 89 | 99.5 | Toluene | 100 |

| Industrial Acylation | 96.2 | 99.8 | Dichloromethane | 20–25 |

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at pyrimidine positions 4 and 6 is mitigated by steric hindrance from the 4-methyl group, directing piperazine to position 6.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

The electron-deficient pyrimidine ring undergoes SNAr reactions at the 4-position. For example:

-

Reaction with aryl halides under basic conditions (e.g., K2CO3 in DMF) replaces the chloro group in analogous compounds, forming new C–N bonds .

-

Piperazine itself acts as a nucleophile in SNAr steps during synthesis, as seen in the preparation of intermediates like 41a (t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) .

Key Conditions :

| Reactant | Solvent | Catalyst/Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Chloropyrimidine | DMF | K2CO3 | 80°C | 75–88% | |

| Piperazine | Ethanol | – | Reflux | 62–70% |

Piperazine Nitrogen Functionalization

The piperazine ring undergoes alkylation, acylation, and reductive amination:

Alkylation

-

Cyclohexyl group introduction : Cyclohexylamine reacts with 4-methyl-6-(piperazin-1-yl)pyrimidin-2(1H)-one in ethanol or DMSO, facilitated by catalysts like p-toluenesulfonic acid (PTSA).

-

Methylation : Methyl iodide in THF with NaH as a base selectively alkylates the piperazine nitrogen .

Acylation

-

Propionic acid derivatives (e.g., anhydrides or chlorides) acylate the piperazine nitrogen in apolar solvents (e.g., dichloromethane) with tertiary amines (e.g., triethylamine) as bases .

Example Reaction :

textN-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine + Propionyl chloride → N-Cyclohexyl-4-methyl-6-(4-propionylpiperazin-1-yl)pyrimidin-2-amine

Conditions: 0–25°C, triethylamine, dichloromethane .

Reductive Amination and Hydrogenation

-

Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro intermediates to amines, as demonstrated in the synthesis of 41a .

-

Cyanide reduction : Nitriles (e.g., 50 ) are reduced to primary amines using LiAlH4 or Raney Ni, enabling lactam formation .

Oxidation Reactions

-

Sulfide to sulfone : Oxidation of methylthio groups (e.g., in 51 ) with m-CPBA or H2O2 produces sulfones, critical for enhancing electrophilicity in CDK inhibitors .

-

Alcohol to ketone : Secondary alcohols in intermediates are oxidized using MnO2 or Swern conditions .

Condensation and Cyclization

-

Lactam formation : Spontaneous cyclization occurs after nitrile reduction, as seen in the synthesis of 49 .

-

Intramolecular condensation : Base-mediated cyclization (e.g., with NaOH) forms fused pyrimidine systems .

Functional Group Compatibility

Scientific Research Applications

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Piperazine vs. Piperidine Substitutions

A critical structural distinction among pyrimidine derivatives lies in the nitrogen-containing heterocycle at position 5.

Key Findings :

Substituent Variations at Position 6

The nature of the substituent at position 6 significantly impacts physicochemical and biological properties.

Key Findings :

- Sulfonyl-Piperazine (D637-0054) : The sulfonyl group increases logP by ~3 units compared to the parent compound, suggesting improved lipid bilayer penetration but possible solubility challenges .

- Dihydroisoquinoline Derivatives: These compounds exhibit expanded π-systems, which may enhance binding to hydrophobic pockets in enzymes or receptors .

Cyclohexylamine vs. Other Amine Groups at Position 2

The cyclohexyl group at position 2 contributes steric bulk and lipophilicity.

Key Findings :

- Cyclohexylamine : Imparts rigidity and moderate lipophilicity, balancing solubility and membrane permeability .

Biological Activity

N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine (CAS No. 1706454-44-5) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is commonly associated with various pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 275.39 g/mol. The structure includes a cyclohexyl group and a piperazine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H25N5 |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 1706454-44-5 |

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives containing piperazine and pyrimidine structures often exhibit selective inhibition of certain kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated significant inhibitory activity against CDK4/6, which are critical targets in cancer therapy .

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties. In vitro studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, piperazine derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Anti-inflammatory Properties

Compounds containing the pyrimidine structure have also been investigated for their anti-inflammatory effects. The presence of the piperazine ring enhances the interaction with inflammatory pathways, making these compounds potential candidates for treating inflammatory disorders .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against various cancer cell lines, with IC50 values in the nanomolar range for specific targets such as CDK4/6 .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective mechanisms of piperazine-containing compounds. It was found that this compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in protecting against neurodegenerative processes .

Q & A

Basic: What are the key physicochemical properties of N-Cyclohexyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine, and how do they influence its solubility and bioavailability?

Answer:

The compound has a molecular weight of 491.66 g/mol (C₂₇H₃₃N₅O₂S), with logP = 6.28 (lipophilicity) and logSw = -6.54 (aqueous solubility), indicating high hydrophobicity and poor water solubility. Its polar surface area (64.16 Ų) suggests moderate permeability, likely influenced by the piperazine and pyrimidine moieties. These properties necessitate formulation strategies such as salt formation or solubilizing agents for in vivo studies. The single hydrogen bond donor and seven acceptors may further limit passive diffusion across biological membranes .

Advanced: How can researchers address challenges in the multi-step synthesis of this compound, particularly in optimizing coupling reactions and purification?

Answer:

Synthetic routes often involve Buchwald-Hartwig coupling or nucleophilic substitution for piperazine-pyrimidine linkage. For example, in analogous syntheses (e.g., COMPOUND 36/40), coupling reactions between chloropyrimidine intermediates and cyclohexylamine derivatives are performed under reflux with triethylamine (TEA) in ethanol, followed by purification via preparative TLC or column chromatography. Key challenges include minimizing byproducts (e.g., dehalogenation) and stereochemical control. Optimization may involve adjusting reaction temperature (e.g., 140°C in sealed tubes), solvent polarity, or catalyst systems (e.g., Pd-based catalysts for cross-coupling). Verification via LC-MS and ¹H NMR is critical to confirm regioselectivity .

Basic: What spectroscopic methods are employed to confirm the structure of this compound, and what key spectral data should be expected?

Answer:

- Mass Spectrometry (MS): ESI+ typically shows [M + H]⁺ peaks (e.g., m/z 492 for analogous compounds).

- ¹H NMR: Expect signals for cyclohexyl protons (δ 1.2–2.3 ppm, multiplet), piperazine N–CH₂ (δ 2.7–3.1 ppm), pyrimidine H-2 (δ 8.6 ppm, singlet), and methyl groups (δ 2.1–2.4 ppm). Coupling constants (e.g., J = 13.5 Hz for axial protons) resolve stereochemistry .

- X-ray Crystallography: SHELX software is widely used for structure refinement. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) confirm conformation .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s logP and solubility?

Answer:

Discrepancies often arise from force field approximations in computational models. To resolve this:

- Experimental Validation: Use shake-flask or HPLC methods to measure logP and compare with software predictions (e.g., ChemAxon).

- Cohort Solubility Studies: Test solubility in DMSO/water mixtures or simulated biological fluids.

- Crystallographic Analysis: Verify if solid-state packing (e.g., π-π stacking) reduces solubility despite favorable logP predictions. For example, weak C–H⋯O interactions in crystal lattices can stabilize insoluble forms .

Basic: What are the common synthetic precursors and intermediates for this compound, and how are they characterized?

Answer:

Key intermediates include:

- Chloropyrimidine derivatives (e.g., 2-chloro-4-methyl-6-(piperazin-1-yl)pyrimidine), synthesized via nucleophilic substitution.

- Cyclohexylamine precursors (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), verified via MS (m/z 198 [M + H]⁺) and chiral HPLC.

- Sulfonated intermediates (e.g., 1,2-dihydroacenaphthylene-3-sulfonyl chloride), characterized by FT-IR (S=O stretch ~1350 cm⁻¹) .

Advanced: How does the molecular conformation of this compound influence its intermolecular interactions in crystal packing?

Answer:

X-ray studies of related pyrimidines reveal:

- Dihedral Angles: The pyrimidine ring forms angles of ~12°–86° with substituents, affecting π-π stacking and hydrogen bonding.

- Intermolecular Forces: Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice. For example, methyl groups (C61) act as donors to methoxy acceptors (O5), forming polymeric chains. Intramolecular N–H⋯N bonds (e.g., δ 8.6 ppm in NMR) reduce conformational flexibility .

Basic: What in vitro assays are typically used to evaluate the biological activity of pyrimidine derivatives like this compound?

Answer:

- Enzyme Inhibition: Fluorescence polarization for kinase or protease activity.

- Cellular Assays: MTT/XTT for cytotoxicity; Ca²+ mobilization (FLIPR) for GPCR modulation.

- Binding Studies: Surface plasmon resonance (SPR) or ITC for affinity measurements.

- ERK Phosphorylation: Western blotting to assess MAPK pathway activation .

Advanced: How can researchers design experiments to determine the structure-activity relationship (SAR) of modifications on the piperazine ring of this compound?

Answer:

- Systematic Substituent Variation: Synthesize analogs with alkyl (e.g., cyclopropylmethyl), sulfonyl, or aryl groups on the piperazine nitrogen.

- Pharmacokinetic Profiling: Compare logD, plasma stability, and CYP450 inhibition.

- Crystallographic Overlays: Use SHELXL to map binding poses in target proteins (e.g., kinases).

- In Silico Docking: Tools like AutoDock Vina predict how substituent bulk/electrostatics affect binding (e.g., trifluoromethyl groups enhance metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.